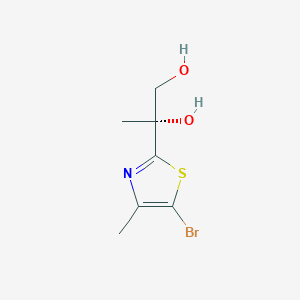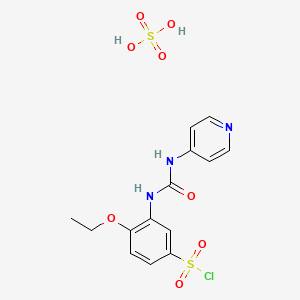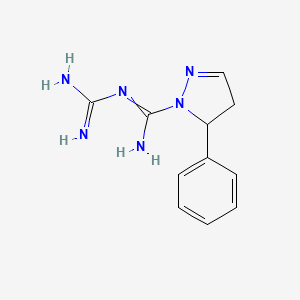
N'-carbamimidoyl-3-phenyl-3,4-dihydropyrazole-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-carbamimidoyl-3-phenyl-3,4-dihydropyrazole-2-carboximidamide is an organic compound belonging to the class of pyrazoles This compound is characterized by its unique structure, which includes a phenyl group and a dihydropyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-carbamimidoyl-3-phenyl-3,4-dihydropyrazole-2-carboximidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a phenylhydrazine derivative with an α,β-unsaturated carbonyl compound, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N’-carbamimidoyl-3-phenyl-3,4-dihydropyrazole-2-carboximidamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Scientific Research Applications
N’-carbamimidoyl-3-phenyl-3,4-dihydropyrazole-2-carboximidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-carbamimidoyl-3-phenyl-3,4-dihydropyrazole-2-carboximidamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation . The exact molecular pathways involved are still under investigation, but initial studies suggest that it may interfere with signaling pathways related to cell growth and immune responses .
Comparison with Similar Compounds
Similar Compounds
- N-(4-carbamimidoyl-3-chloro-phenyl)-2-hydroxy-3-iodo-5-methyl-benzamide
- N-(4-carbamimidoyl-phenyl)-glycine derivatives
- N,N-dimethyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide hydroiodide
Uniqueness
N’-carbamimidoyl-3-phenyl-3,4-dihydropyrazole-2-carboximidamide stands out due to its unique dihydropyrazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H14N6 |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
N'-carbamimidoyl-3-phenyl-3,4-dihydropyrazole-2-carboximidamide |
InChI |
InChI=1S/C11H14N6/c12-10(13)16-11(14)17-9(6-7-15-17)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H5,12,13,14,16) |
InChI Key |
SZZOILYQDCPXTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=NC(=N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


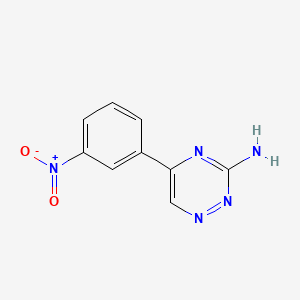
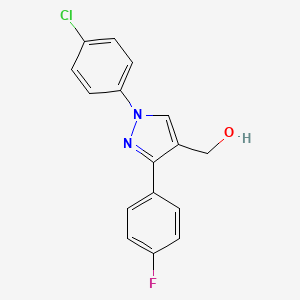
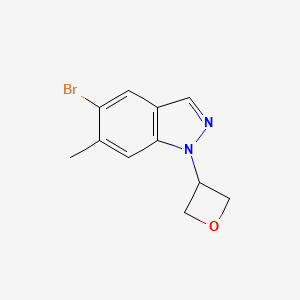
![7-(Chloromethyl)benzo[d]thiazole](/img/structure/B11766950.png)
![Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B11766959.png)
![6-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11766960.png)
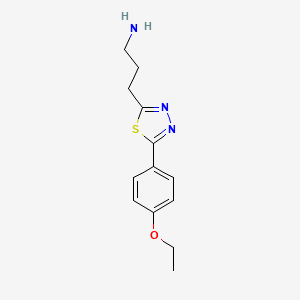
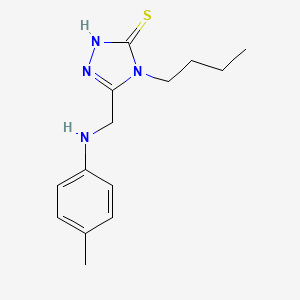
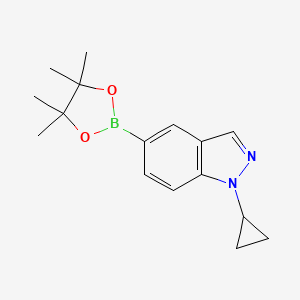


![3-Aminobenzo[d]isothiazol-6-ol](/img/structure/B11766998.png)
